molecular formula C10H15NO2S B2762882 3-(Butane-1-sulfonyl)aniline CAS No. 776247-30-4

3-(Butane-1-sulfonyl)aniline

Cat. No.: B2762882
CAS No.: 776247-30-4
M. Wt: 213.3
InChI Key: AAQPOJXXWZKHNL-UHFFFAOYSA-N
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Description

3-(Butane-1-sulfonyl)aniline is an organic compound with the molecular formula C10H15NO2S. It is a derivative of aniline, where the aniline ring is substituted with a butane-1-sulfonyl group at the third position.

Mechanism of Action

Target of Action

3-(Butane-1-sulfonyl)aniline is a chemical compound that is used in the synthesis of 1,2,3-trisubstituted indoles . The primary targets of this compound are aryl hydrazines, ketones, and alkyl halides, which are the building blocks for the synthesis of indoles .

Mode of Action

The compound interacts with its targets through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of 1,2,3-trisubstituted indoles . The downstream effects of this pathway include the generation of densely substituted indole products .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its molecular weight of 21330 and its chemical structure .

Result of Action

The result of the action of this compound is the synthesis of 1,2,3-trisubstituted indoles . These indoles are structurally diverse and bear varied and useful functionality .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the Fischer indolisation–indole N-alkylation sequence is very rapid under certain conditions . Additionally, the compound’s reactivity may be affected by the pH of the environment, as amines can act as weak acids under certain conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butane-1-sulfonyl)aniline typically involves the sulfonylation of aniline derivatives. One common method is the reaction of aniline with butane-1-sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also ensures consistent product quality and reduces the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

3-(Butane-1-sulfonyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Butane-1-sulfonyl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Butylsulfonyl)aniline
  • Benzenamine, 3-(butylsulfonyl)-
  • Other sulfonyl-substituted anilines

Uniqueness

3-(Butane-1-sulfonyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butane-1-sulfonyl group enhances its reactivity and potential for forming stable covalent bonds with target molecules.

Properties

IUPAC Name

3-butylsulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQPOJXXWZKHNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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